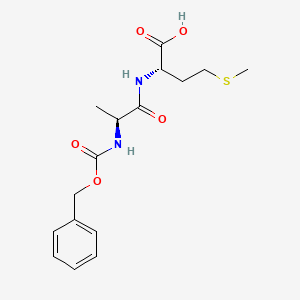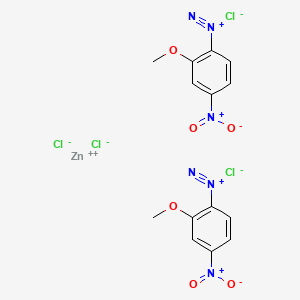
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their ability to form stable complexes with metals, making them useful in various chemical reactions and industrial applications. The compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a diazonium group, all attached to a benzene ring, with zinc chloride acting as a stabilizing agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 2-methoxy-4-nitroaniline. This process includes the following steps:
Diazotization: 2-Methoxy-4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the stable this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control.
Efficient Complex Formation: Ensuring complete reaction with zinc chloride to form the desired product.
化学反応の分析
Types of Reactions
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, forming new aromatic compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: The diazonium group can couple with phenols or amines to form azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl2, Br2) and conditions such as acidic or basic environments.
Reduction: Reagents like hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).
Coupling Reactions: Reagents like phenols or amines in alkaline conditions.
Major Products
Electrophilic Substitution: Halogenated aromatic compounds.
Reduction: 2-Methoxy-4-aminobenzenediazonium ZINC chloride.
Coupling Reactions: Azo compounds with various substituents.
科学的研究の応用
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including azo dyes and aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group acts as an electrophile, facilitating electrophilic substitution and coupling reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives. The zinc chloride component stabilizes the diazonium salt, enhancing its reactivity and stability.
類似化合物との比較
Similar Compounds
2-Methoxy-4-morpholinobenzenediazonium chloride zinc chloride double salt: Similar structure but with a morpholine group instead of a nitro group.
4-Methoxybenzenediazonium tetrafluoroborate: Similar diazonium salt but with a different counterion (tetrafluoroborate).
Uniqueness
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride is unique due to the presence of both methoxy and nitro groups, which impart distinct reactivity and stability. The zinc chloride component further enhances its stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
56315-29-8 |
|---|---|
分子式 |
C14H12Cl4N6O6Zn |
分子量 |
567.5 g/mol |
IUPAC名 |
zinc;2-methoxy-4-nitrobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-7-4-5(10(11)12)2-3-6(7)9-8;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
UARCMBSHWXFAAC-UHFFFAOYSA-J |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Key on ui other cas no. |
56315-29-8 5784-88-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



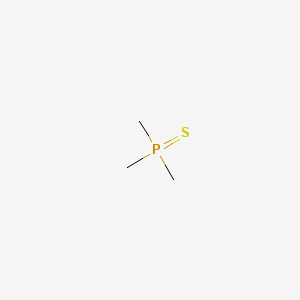

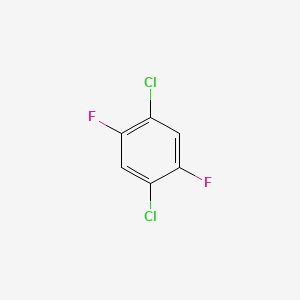


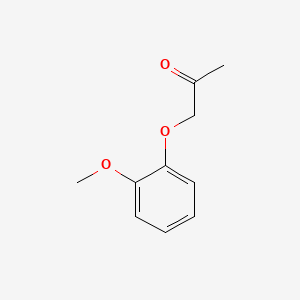

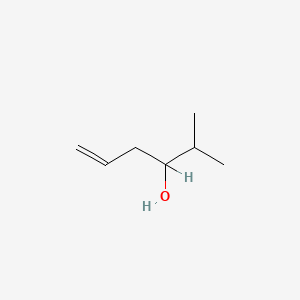

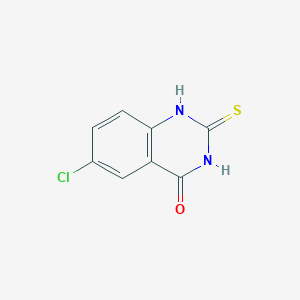
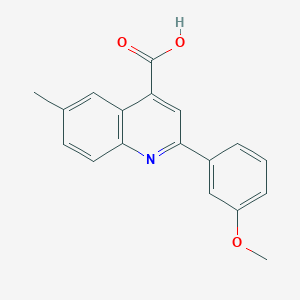
![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)
